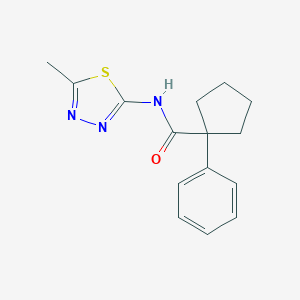
N-benzyl-3-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-methoxy-N-methylbenzamide, also known as BZ-1, is a chemical compound that has been studied for its potential applications in scientific research. It is a benzamide derivative that is structurally similar to other psychoactive compounds, such as benzodiazepines and phenethylamines. In
Applications De Recherche Scientifique
N-benzyl-3-methoxy-N-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, and may have potential applications in the treatment of anxiety and sleep disorders. N-benzyl-3-methoxy-N-methylbenzamide has also been studied for its potential as a research tool for studying the GABA-A receptor, which is a target of many psychoactive compounds.
Mécanisme D'action
N-benzyl-3-methoxy-N-methylbenzamide is believed to exert its effects through modulation of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. It acts as a positive allosteric modulator of the receptor, enhancing the effects of GABA and increasing chloride ion influx into the neuron. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release, resulting in the anxiolytic and sedative effects of N-benzyl-3-methoxy-N-methylbenzamide.
Biochemical and Physiological Effects:
N-benzyl-3-methoxy-N-methylbenzamide has been shown to have anxiolytic and sedative effects in animal models, and may have potential applications in the treatment of anxiety and sleep disorders. It has also been shown to have anticonvulsant effects in animal models, suggesting that it may have potential applications in the treatment of epilepsy. N-benzyl-3-methoxy-N-methylbenzamide has been shown to have a relatively short half-life in vivo, which may limit its clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3-methoxy-N-methylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in biochemical and pharmacological assays. N-benzyl-3-methoxy-N-methylbenzamide has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the receptor. However, N-benzyl-3-methoxy-N-methylbenzamide has several limitations for use in laboratory experiments. It has a relatively short half-life in vivo, which may limit its usefulness in animal studies. It also has a low solubility in aqueous solutions, which may limit its use in certain assays.
Orientations Futures
There are several future directions for the study of N-benzyl-3-methoxy-N-methylbenzamide. One area of research is the development of more potent and selective N-benzyl-3-methoxy-N-methylbenzamide analogues, which may have improved pharmacological properties. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-benzyl-3-methoxy-N-methylbenzamide in vivo, which may provide insights into its potential clinical applications. Finally, the study of the effects of N-benzyl-3-methoxy-N-methylbenzamide on other neurotransmitter systems, such as the glutamate system, may provide new avenues for the development of novel psychoactive compounds.
Méthodes De Synthèse
The synthesis of N-benzyl-3-methoxy-N-methylbenzamide involves several steps, including the reaction of benzyl chloride with 3-methoxyaniline to form N-benzyl-3-methoxyaniline. This intermediate is then reacted with methyl chloroformate to form N-benzyl-3-methoxy-N-methylcarbamate. Finally, the carbamate is hydrolyzed to form N-benzyl-3-methoxy-N-methylbenzamide. The synthesis of N-benzyl-3-methoxy-N-methylbenzamide is relatively simple and can be carried out using standard laboratory equipment.
Propriétés
Nom du produit |
N-benzyl-3-methoxy-N-methylbenzamide |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-benzyl-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-17(12-13-7-4-3-5-8-13)16(18)14-9-6-10-15(11-14)19-2/h3-11H,12H2,1-2H3 |
Clé InChI |
UEZXKKRLOIXLST-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)
![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)
![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)